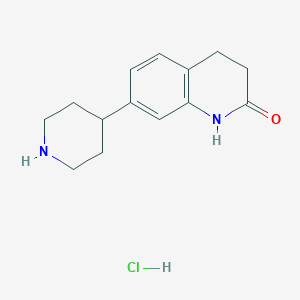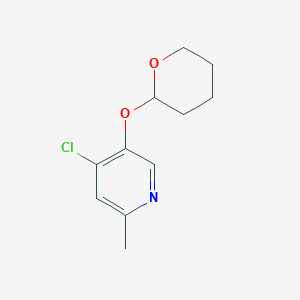![molecular formula C9H11ClN2S B13669280 (2-Methylbenzo[d]thiazol-6-yl)methanamine hydrochloride](/img/structure/B13669280.png)
(2-Methylbenzo[d]thiazol-6-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylbenzo[d]thiazol-6-yl)methanamine hydrochloride is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbenzo[d]thiazol-6-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzothiazole ring.
Methylation: The benzothiazole ring is then methylated at the 2-position using a methylating agent such as methyl iodide.
Aminomethylation: The final step involves the introduction of the methanamine group at the 6-position of the benzothiazole ring. This can be achieved through a Mannich reaction, where the benzothiazole is reacted with formaldehyde and a secondary amine.
Hydrochloride Formation: The free base of the compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization or recrystallization techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylbenzo[d]thiazol-6-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Halogenated benzothiazole derivatives.
Applications De Recherche Scientifique
(2-Methylbenzo[d]thiazol-6-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a monoamine oxidase inhibitor, which is relevant in the treatment of neurodegenerative disorders such as Parkinson’s disease.
Medicine: Explored for its potential therapeutic effects in treating depression and anxiety disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of monoamine oxidase enzymes. Monoamine oxidase enzymes are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting these enzymes, (2-Methylbenzo[d]thiazol-6-yl)methanamine hydrochloride increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and anxiety.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride
- (2,3-Dimethylimidazo[2,1-b]thiazol-6-yl)methanamine hydrochloride
- (3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine hydrochloride
Uniqueness
(2-Methylbenzo[d]thiazol-6-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. Its ability to selectively inhibit monoamine oxidase B over monoamine oxidase A makes it a valuable compound in the development of treatments for neurodegenerative and neuropsychiatric disorders.
Propriétés
Formule moléculaire |
C9H11ClN2S |
|---|---|
Poids moléculaire |
214.72 g/mol |
Nom IUPAC |
(2-methyl-1,3-benzothiazol-6-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H10N2S.ClH/c1-6-11-8-3-2-7(5-10)4-9(8)12-6;/h2-4H,5,10H2,1H3;1H |
Clé InChI |
NWFGJVQWDSIXFF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(S1)C=C(C=C2)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


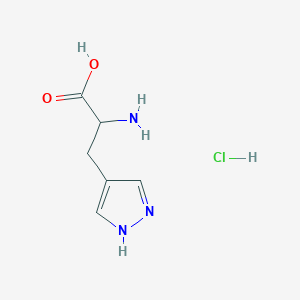
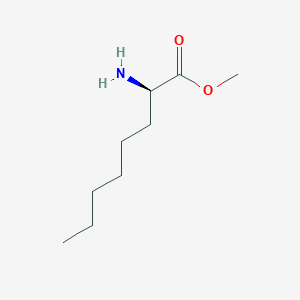
![Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate](/img/structure/B13669226.png)

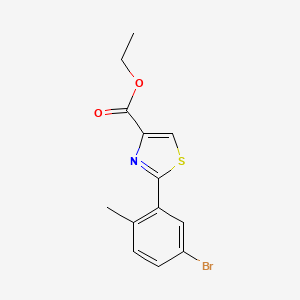

![4-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13669252.png)

![6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669265.png)



